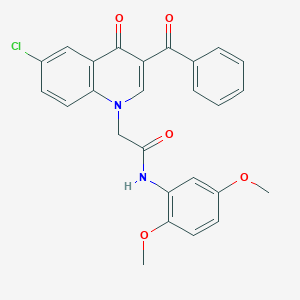

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Descripción

This compound features a quinolinone core substituted with a benzoyl group at position 3, a chlorine atom at position 6, and a 4-oxo-1,4-dihydroquinoline moiety. The acetamide linker connects the quinolinone system to a 2,5-dimethoxyphenyl group.

Propiedades

IUPAC Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O5/c1-33-18-9-11-23(34-2)21(13-18)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-22(19)29/h3-14H,15H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKFHKVYKKHVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic derivative of quinoline known for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

- Molecular Formula : C25H22ClN2O4

- Molecular Weight : 454.91 g/mol

- IUPAC Name : 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

- SMILES Notation : COc1cccc(NC(CN(C=C2C(c3ccccc3)=O)c(ccc(Cl)c3)c3C2=O)=O)c1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial and fungal strains. The compound's structure allows it to interact with microbial targets effectively.

- Antitumor Activity : Some derivatives of quinoline compounds have demonstrated significant cytotoxic effects against cancer cell lines. The presence of the benzoyl group enhances its interaction with cellular targets involved in tumor growth.

- Anti-inflammatory Effects : The compound may inhibit pathways related to inflammation, potentially reducing the production of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Compounds similar in structure have been shown to inhibit critical enzymes involved in cancer progression and inflammation.

- DNA Interaction : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes essential for cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Cytotoxic to HeLa cells | |

| Anti-inflammatory | Reduced TNF-alpha levels |

Detailed Research Findings

- A study evaluated the antimicrobial activity of various quinoline derivatives, including our compound of interest. Results indicated that it exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Another research focused on the antitumor potential of similar compounds revealed that derivatives with structural similarities to our target compound showed a marked reduction in cell viability in several cancer cell lines, including breast and lung cancers .

- The anti-inflammatory properties were assessed through in vitro experiments that demonstrated a decrease in the secretion of TNF-alpha upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Features

- Target Compound: Quinolinone core with 3-benzoyl and 6-chloro substituents.

- Benzothiazole Derivatives (EP3 348 550A1) : Benzothiazole cores (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) with substituents like CF₃ or Cl at position 6 .

- Chloroacetamide Pesticides (Pesticide Glossary) : Simpler phenyl or thienyl cores (e.g., alachlor, pretilachlor) with chloroacetamide groups .

Substituent Effects

- Electron-Withdrawing Groups: The target compound’s 6-chloro substituent may enhance electrophilicity, similar to the CF₃ group in benzothiazole derivatives, which increases lipophilicity and metabolic stability .

- Methoxy Groups :

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.